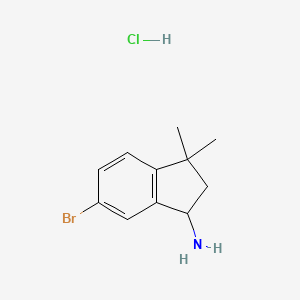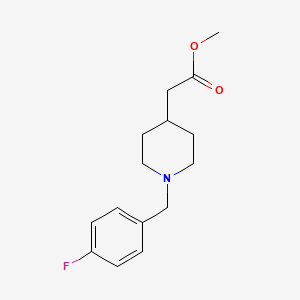![molecular formula C22H20Cl2F3N3O2S2 B2399762 5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide CAS No. 344278-59-7](/img/structure/B2399762.png)
5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of this compound involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF . The synthesis process is achieved in the final synthesis step .科学的研究の応用
Antimicrobial and Antitumor Activities
Sulfonamides have historically been recognized for their antibacterial properties, serving as a foundation for developing drugs to treat bacterial infections (Carta, Scozzafava, & Supuran, 2012). The research and development of sulfonamides have evolved, with current studies focusing on their potential in treating various diseases, including cancer. Novel sulfonamide compounds exhibit significant antitumor activity, prompting the exploration of these molecules in anticancer therapies (Gulcin & Taslimi, 2018).
Environmental Applications
Sulfonamides have also been investigated for their environmental applications, particularly in microbial degradation of polyfluoroalkyl chemicals. These studies aim to understand the environmental fate and degradation pathways of polyfluoroalkyl substances, highlighting the significance of sulfonamides in mitigating pollution and toxic effects associated with these chemicals (Liu & Avendaño, 2013).
Diuretic and Pharmaceutical Impurities
Sulfonamides are key components in the synthesis of diuretics and have been the subject of patents outlining their utility in treating conditions such as glaucoma, hypertension, and obesity by inhibiting specific carbonic anhydrase isoforms (Carta & Supuran, 2013). Additionally, the role of sulfonamides in the identification and analysis of pharmaceutical impurities, particularly in proton pump inhibitors, has been explored to ensure drug safety and efficacy (Saini et al., 2019).
Antioxidant Capacity and Analytical Methods
The antioxidant capacity of sulfonamides has been evaluated through assays like the ABTS/PP decolorization assay, suggesting potential applications in developing antioxidant therapies (Ilyasov et al., 2020). Moreover, advancements in analytical methods for sulfonamides, such as capillary electrophoresis, have improved the detection and quantification of these compounds in various matrices, facilitating research and quality control in pharmaceutical applications (Hoff & Kist, 2009).
将来の方向性
The future directions for this compound involve discovering many novel applications of TFMP . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
特性
IUPAC Name |
5-[(Z)-2-(4-chloroanilino)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-N,N-diethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F3N3O2S2/c1-3-30(4-2)34(31,32)20-10-9-19(33-20)17(13-28-16-7-5-15(23)6-8-16)21-18(24)11-14(12-29-21)22(25,26)27/h5-13,28H,3-4H2,1-2H3/b17-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNMRMQYYAHIK-GHRIWEEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(=CNC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)/C(=C\NC2=CC=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399686.png)
![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)




![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)
![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)
![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)
